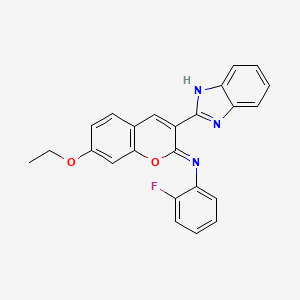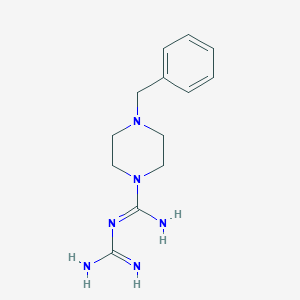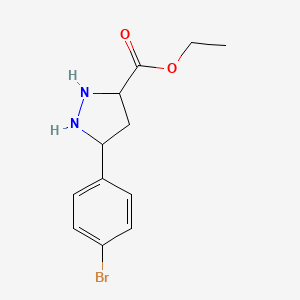![molecular formula C21H29BrN4O2 B12346944 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one](/img/structure/B12346944.png)
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6400^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one is a complex organic compound with a unique structure It contains multiple functional groups, including a bromine atom, a methyl group, and a trimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . The reaction conditions can be optimized to increase yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.
Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Bromo-3-methylbutane: A simpler compound with similar functional groups.
2-Bromo-2-methylpropane: Another brominated compound with a different structure.
2,4,6-Trimethylphenyl derivatives: Compounds with similar aromatic groups.
Uniqueness
2-Bromo-3-methyl-1-[5-(2,4,6-trimethylphenyl)-3-oxa-2,4,6,7-tetraazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),4,8,10-tetraen-7-yl]butan-1-one is unique due to its complex structure and the presence of multiple functional groups. This complexity allows for a wide range of chemical reactions and applications, making it a valuable compound in scientific research.
特性
分子式 |
C21H29BrN4O2 |
|---|---|
分子量 |
449.4 g/mol |
IUPAC名 |
2-bromo-3-methyl-1-[3-(2,4,6-trimethylphenyl)-5a,6,7,8,9,9a-hexahydro-[1,2,3,5]oxatriazolo[3,2-b]benzotriazol-5-yl]butan-1-one |
InChI |
InChI=1S/C21H29BrN4O2/c1-12(2)19(22)21(27)24-16-8-6-7-9-17(16)26-25(24)20(23-28-26)18-14(4)10-13(3)11-15(18)5/h10-12,16-17,19H,6-9H2,1-5H3 |
InChIキー |
KULZNLMRPWVBJK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C2=NON3N2N(C4C3CCCC4)C(=O)C(C(C)C)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(4-chlorophenyl)-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12346863.png)
![3-benzyl-8-methoxy-1-[(3-methoxyphenyl)methyl]-5-methyl-1H,2H,3H,4H,5H-pyrimido[5,4-b]indole-2,4-dione](/img/structure/B12346867.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B12346871.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B12346873.png)
![(2Z)-2-[(2,5-difluorophenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B12346874.png)

![N-(2-phenylethyl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butanamide](/img/structure/B12346882.png)
![Ethyl 3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoate](/img/structure/B12346887.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12346903.png)
![N-(1-benzylpiperidin-4-yl)-4-[(1-{[(2-fluorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]benzamide](/img/structure/B12346930.png)
![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]propylamine](/img/structure/B12346941.png)

![(2Z)-2-[(4-carbamoylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B12346956.png)
